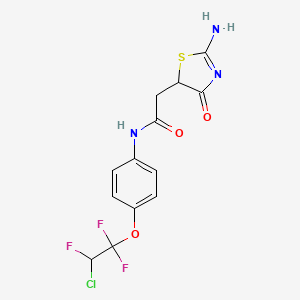

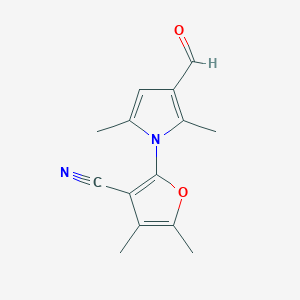

2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylfuran-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)-4,5-dimethylfuran-3-carbonitrile” is an organic compound with the molecular formula C9H10N2O . It has a molecular weight of 162.19 g/mol . The compound is typically stored at room temperature and is available in powder form .

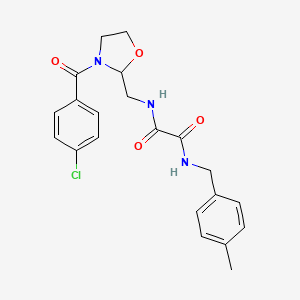

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10N2O/c1-7-5-9(6-12)8(2)11(7)4-3-10/h5-6H,4H2,1-2H3 . This code provides a specific description of the compound’s molecular structure, including the arrangement of atoms and the types of bonds between them.Physical And Chemical Properties Analysis

This compound has a molecular weight of 162.19 g/mol . It is typically stored at room temperature and is available in powder form .Scientific Research Applications

Fluorescent Chemosensors

Dimethylfuran tethered 2-aminopyridine-3-carbonitriles have been identified as fluorescent chemosensors for detecting Fe3+ ions and picric acid, with nanomolar detection limits. This suggests that related compounds could serve as sensitive and selective sensors for environmental monitoring or analytical chemistry applications (Shylaja et al., 2020).

Progesterone Receptor Modulators

Research on pyrrole-oxindole derivatives indicates potential applications in female healthcare, including contraception, fibroids, endometriosis, and certain breast cancers. The structural variations within this class of compounds demonstrate significant impacts on their function as agonists or antagonists to the progesterone receptor (Fensome et al., 2008).

Catalyzed Synthesis of Pyridine-Pyrimidines

The catalyzed synthesis of pyridine-pyrimidines and their bis-derivatives using triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica under microwave irradiation demonstrates a novel approach to heterocyclic compound synthesis. This method highlights the efficiency and versatility in synthesizing complex organic molecules, which could be applicable in pharmaceuticals and materials science (Rahmani et al., 2018).

Electropolymerization of Conducting Polymers

The study of derivatized bis(pyrrol-2-yl) arylenes for electropolymerization into conducting polymers showcases the application of pyrrole derivatives in materials science, particularly in the development of low oxidation potential polymers for electronics and optoelectronics (Sotzing et al., 1996).

Antibacterial Heterocycles

The synthesis of novel heterocycles containing hexahydroquinoline and pyrrole moieties, evaluated for antibacterial activity, underlines the potential of pyrrole derivatives in developing new antimicrobial agents. This research direction is crucial for addressing the growing problem of antibiotic resistance (Vazirimehr et al., 2017).

Safety and Hazards

properties

IUPAC Name |

2-(3-formyl-2,5-dimethylpyrrol-1-yl)-4,5-dimethylfuran-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-8-5-12(7-17)10(3)16(8)14-13(6-15)9(2)11(4)18-14/h5,7H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCJBOFNZMKRGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=C(C(=C(O2)C)C)C#N)C)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-(benzo[d]oxazol-2-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2663275.png)

![(3-((3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2663278.png)

![4-bromo-N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}benzenesulfonamide](/img/structure/B2663279.png)

![2,2-Difluorospiro[2.5]octane-6-sulfonyl chloride](/img/structure/B2663289.png)

![N'-[(2-chloro-4-fluorobenzyl)oxy]-N-(3-cyano-4-methoxy-2-pyridinyl)iminoformamide](/img/structure/B2663292.png)